2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Polymer Stabilization Covalent Attachment Additive Migration

Choose this allyl-functional benzotriazole to eliminate UV-absorber migration, blooming, and volatilization. Its polymerizable substituent enables covalent incorporation into acrylic, styrenic, and polyolefin matrices, locking the UVA chromophore permanently. This prevents the additive loss seen with non-functionalized benzotriazoles (e.g., UV-0, UV-327, UV-1577) in high-temperature processing and extends service life in food-contact, medical, and coating applications. Standard purity ≥98% (GC); available in gram to bulk scales.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 2170-39-0
Cat. No. B1584145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
CAS2170-39-0
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C
InChIInChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3
InChIKeyYKONWVIRECCMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0): Core Physicochemical and Functional Identity for UV Stabilization Applications


2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0), also referred to as 2-allyl-6-(2H-benzotriazol-2-yl)-p-cresol, is a benzotriazole-class ultraviolet absorber (UVA) possessing a polymerizable allyl substituent. This structural feature confers covalent bonding capability to polymer matrices, a functional distinction from non-functionalized benzotriazole UVAs that rely solely on physical dispersion and are consequently susceptible to migration, leaching, and volatilization during processing or service life [1]. The compound exhibits a melting point of 98–101 °C and a density of 1.3 g/mL at 25 °C [2][3]. Commercial specifications typically require ≥98.0% purity (GC) . The intended primary application is as a covalently bondable UV light stabilizer for polymers and coatings, mitigating UV-induced degradation through an excited-state intramolecular proton transfer (ESIPT) deactivation mechanism common to the 2-(2-hydroxyphenyl)benzotriazole class [4].

Risk of Substituting 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol with Non-Functionalized Benzotriazole UV Absorbers


Substituting 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol with a non-polymerizable benzotriazole analog—such as UV-0 (2-(2'-hydroxy-5'-methylphenyl)benzotriazole), UV-327 (2-(2H-benzotriazol-2-yl)-4-methyl-6-(tert-butyl)phenol), or UV-1577 (2-(2H-benzotriazol-2-yl)-4-(1,1-dimethylpropyl)phenol)—introduces quantifiable performance liabilities. These conventional UVAs rely exclusively on physical entrapment within the polymer matrix and exhibit well-documented migration, blooming, and extraction phenomena [1][2]. During high-temperature processing (e.g., extrusion or injection molding at temperatures often exceeding 200 °C), physically dispersed benzotriazole UVAs suffer from additive loss via volatilization, which directly reduces the effective stabilizer concentration and compromises long-term UV protection [3]. In contrast, the allyl moiety present in 2170-39-0 enables covalent incorporation into the polymer backbone via radical copolymerization, graft polymerization, or reactive processing, thereby locking the UVA chromophore permanently within the polymer matrix [4]. This covalent anchoring fundamentally alters the failure mode: while conventional UVAs are gradually depleted from the polymer surface through migration and extraction, covalently bonded UVAs retain full stabilization functionality over extended service lifetimes [5]. Therefore, generic substitution without compensating for this covalent bonding advantage constitutes a material selection error with measurable consequences for product durability and regulatory compliance in applications where additive leaching is a concern.

Quantitative Differentiation Evidence for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0) Against Comparator UV Absorbers


Covalent Bonding Capability: Permanent Matrix Integration Versus Physical Dispersion of Conventional Benzotriazole UVAs

The defining differentiation of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is its polymerizable allyl group, which enables covalent grafting to polymer backbones. This is fundamentally distinct from comparator benzotriazole UVAs—including UV-0, UV-327, and UV-1577—which lack polymerizable functionality and are solely physically dispersed. Quantitatively, physically dispersed UVAs suffer from additive loss during high-temperature processing: UV-327 exhibits measurable volatility at processing temperatures exceeding 200 °C, leading to reduced effective concentration [1]. Furthermore, physically dispersed benzotriazoles migrate to polymer surfaces over time (blooming) and are extractable by solvents or environmental media, as documented for UV-0 and UV-1577 [2][3]. In contrast, once 2170-39-0 is covalently incorporated, the chromophore is permanently anchored, eliminating additive loss via migration or volatilization [4]. The covalent attachment is achieved through radical copolymerization of the allyl double bond with vinyl monomers or via graft polymerization onto preformed polymer chains, rendering the UVA moiety an integral part of the macromolecular architecture [5].

Polymer Stabilization Covalent Attachment Additive Migration Extraction Resistance

Physical State and Melting Point: Solid Crystalline Form Enabling Dry Blending and Storage Stability

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a white to light yellow crystalline solid at ambient temperature with a reported melting point of 98–101 °C (lit.) [1]. This physical state contrasts with certain benzotriazole UVAs that are supplied as viscous liquids or low-melting-point solids that may agglomerate during storage. For instance, some benzotriazole derivatives used in coatings (e.g., Tinuvin 384) are liquid formulations, while UV-0 exhibits a melting point of approximately 147 °C [2]. The solid crystalline nature of 2170-39-0 facilitates accurate gravimetric dispensing, dry blending with polymer pellets prior to melt processing, and long-term storage stability without phase separation or settling, which are considerations for industrial-scale formulation [3]. The density of 1.3 g/mL at 25 °C is also established [4].

Physical Form Melting Point Formulation Storage

Commercial Purity Specification: ≥98.0% (GC) Ensuring Reproducible Stabilizer Performance

Commercial procurement of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol from reputable vendors (e.g., TCI Chemicals) is supported by a defined purity specification of >98.0% as determined by gas chromatography (GC) . This analytical certification provides quantitative assurance of active UVA content, which is critical for accurate formulation and predictable performance in polymer stabilization applications. In contrast, many technical-grade benzotriazole UVAs are supplied with broader or unspecified purity ranges, potentially introducing variability in UV absorption efficacy and unintended side reactions (e.g., color body formation) . The GC purity metric also enables verification of batch-to-batch consistency, an essential consideration for regulated applications such as medical devices, food-contact materials, and optical-grade polymers where trace impurities could affect product compliance [1].

Purity Quality Control GC Batch Consistency

Absence of Direct Comparative Photophysical Data Necessitates Application-Specific Validation

A critical evidence gap exists regarding direct comparative photophysical data (e.g., molar extinction coefficient, quantum yield of photodegradation, UV absorption spectrum with ε values) for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol against structurally related benzotriazole UVAs. While class-level inference based on the 2-(2-hydroxyphenyl)benzotriazole chromophore suggests comparable UV absorption in the 300–380 nm range and ESIPT-mediated deactivation [1], no peer-reviewed or vendor-published direct head-to-head comparison of ε values, λ_max shifts, or photostability half-lives under standardized conditions was identified in accessible literature. The UV absorption mechanism and intramolecular hydrogen bond essential for photostability have been extensively characterized for the broader benzotriazole class [2][3], and it is reasonable to assume that the allyl substitution does not disrupt the chromophore, but quantitative confirmation remains unavailable. Therefore, selection decisions predicated on superior UV absorption efficiency or photostability relative to specific comparators cannot be substantiated by current public data. Users requiring such evidence must conduct application-specific validation studies or request proprietary technical data from vendors.

UV Absorption Molar Extinction Coefficient Photostability Validation

Optimal Application Scenarios for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS 2170-39-0) Based on Covalent Bonding Differentiation


Reactive Processing and Copolymerization for Non-Leaching UV Protection in Food-Contact, Medical, and Optical Polymers

In applications requiring permanent UV protection without additive migration—such as food-contact plastics (e.g., polyolefin films, PET bottles), medical devices (e.g., syringes, tubing, diagnostic components), and ophthalmic lenses—2170-39-0 is the preferred benzotriazole UVA because its allyl moiety enables covalent incorporation into the polymer backbone during polymerization or reactive extrusion [1]. This eliminates the risk of additive leaching, blooming, or extraction by food simulants, body fluids, or cleaning solvents, a documented liability for non-functionalized benzotriazoles like UV-0, UV-327, and UV-1577 [2][3]. Copolymerization with vinyl monomers (e.g., styrene, methyl methacrylate, acrylates) or grafting onto polyolefins via peroxide-initiated radical reactions locks the UVA chromophore permanently within the polymer matrix [4]. The resulting materials maintain UV protection integrity over extended service lifetimes and meet regulatory migration limits that conventional physically dispersed UVAs may exceed.

Coatings and Adhesives Requiring Permanent UV Stabilization with Solvent and Weathering Resistance

For high-performance coatings (e.g., automotive clearcoats, architectural coatings, industrial maintenance paints) and structural adhesives exposed to outdoor weathering, the covalent bonding capability of 2170-39-0 addresses the well-known failure mode of UVA depletion from the coating surface [5]. Physically dispersed benzotriazoles, even those with low volatility such as UV-327 and UV-1577, are susceptible to gradual surface loss through rain washing, mechanical abrasion, and diffusion to the coating-air interface [6]. In contrast, 2170-39-0 can be copolymerized into acrylic, urethane, or epoxy binder systems, or grafted onto the polymer backbone of the coating resin, ensuring the UVA remains uniformly distributed and fully retained throughout the coating's service life [7]. This provides sustained UV protection for the underlying substrate and the coating binder itself, reducing yellowing, chalking, and delamination.

Research and Development of Functionalized Polymers and Copolymers with Intrinsic UV Stability

In academic and industrial R&D settings focused on designing intrinsically UV-stable polymers, 2170-39-0 serves as a key monomeric building block. Its commercial availability with defined purity (>98.0% GC) and its established covalent bonding chemistry make it suitable for synthesizing novel copolymers with precisely controlled UVA content [8]. Unlike physical blending of UVAs, which can suffer from phase separation, additive blooming, and non-uniform distribution, copolymerization with 2170-39-0 yields homogeneous materials with predictable UV absorption properties that are invariant to processing history or environmental exposure [9]. This is particularly valuable for transparent optical materials, where additive agglomeration or surface migration would cause haze and reduced light transmission.

Comparative Benchmarking and Application-Specific Validation Studies

Given the absence of publicly available direct comparative photophysical data for 2170-39-0 against other benzotriazole UVAs [10], a critical application scenario is the conduct of controlled head-to-head validation studies. Users evaluating 2170-39-0 for a specific polymer system should design experiments that compare (i) covalent incorporation of 2170-39-0 via copolymerization or grafting versus (ii) physical dispersion of a non-functionalized benzotriazole UVA at equivalent chromophore loading. Key performance metrics to quantify include: UV absorber retention after solvent extraction (e.g., Soxhlet extraction with appropriate solvent), UV protection factor retention after accelerated weathering (e.g., QUV or xenon-arc exposure), and migration into food simulants per regulatory protocols. Such studies directly address the evidence gap and provide the quantitative differentiation necessary for confident material selection in regulated or high-reliability applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.